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Haematommone

Cat. No.: B1249809
M. Wt: 314.25 g/mol
InChI Key: OVWIVSWXKVYPAG-UHFFFAOYSA-N
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Description

Contextualization within Lichen Secondary Metabolite Research

Lichens are symbiotic organisms known for producing a vast and diverse array of secondary metabolites, with estimates suggesting over 1000 unique compounds have been identified to date. nih.govresearchgate.netnmb-journal.commdpi.com These substances are predominantly synthesized by the fungal partner in the symbiosis, the mycobiont, and are often deposited as crystals on the surface of the fungal hyphae. nih.govnmb-journal.compnas.orgtandfonline.com The study of these compounds, a field known as lichen chemotaxonomy, is fundamental to the classification and identification of lichen species. mdpi.comanbg.gov.auanu.edu.au

Lichen secondary metabolites are categorized into several major chemical classes, including depsides, depsidones, dibenzofurans, xanthones, and pulvinic acid derivatives. nih.govresearchgate.netmdpi.comanu.edu.au Among these, the anthraquinones represent a significant group of pigments responsible for many of the yellow, orange, and red colours observed in lichens. nih.govresearchgate.net Haematommone, the subject of this article, is a characteristic anthraquinone (B42736) pigment found within specific lichen genera. researchgate.netanbg.gov.auwikipedia.org These metabolites are not merely incidental byproducts; they serve critical ecological roles for the lichen, contributing to its survival and interaction with the environment. mdpi.comtandfonline.comtaylorfrancis.com

Historical Perspectives on the Discovery and Initial Characterization of this compound

The journey to identify lichen substances began in the 19th century with the advent of simple chemical spot tests. In the 1860s, the botanist William Nylander developed a method using reagents like potassium hydroxide (B78521) (K) and calcium hypochlorite (B82951) (C) to elicit characteristic color changes on the lichen thallus, providing the first clues to its chemical composition. anbg.gov.auanbg.gov.au Anthraquinones, including this compound, are particularly reactive with potassium hydroxide, producing a distinctive violet to deep purple-red color (a K+ violet reaction). anbg.gov.auwikipedia.organbg.gov.auanbg.gov.auanbg.gov.au

Later, microscopic techniques involving the recrystallization of acetone (B3395972) extracts on a microscope slide allowed for the visual identification of compounds based on their unique crystal shape and color. anbg.gov.auanbg.gov.au However, the advent of chromatographic techniques, particularly thin-layer chromatography (TLC) and later high-performance liquid chromatography (HPLC), revolutionized the field, enabling more precise and sensitive separation and identification of these complex molecules. anbg.gov.auanbg.gov.au

This compound was first definitively identified as the brilliant red pigment coloring the apothecia (the spore-producing reproductive structures) of the lichen Haematomma puniceum. anbg.gov.auanbg.gov.auresearchgate.net Subsequent spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, led to the elucidation of its precise chemical structure as 1,3,6,8-tetrahydroxy-2-acetylanthraquinone. researchgate.netresearchgate.net While it is a hallmark of the Haematomma genus, it has also been isolated from other lichens, such as Melanotheca cruenta, typically as a minor component alongside other related pigments. nih.govresearchgate.net

Current Academic Significance of this compound in Chemical Ecology and Lichen Biology

This compound holds considerable significance in the fields of lichen biology and chemical ecology, primarily due to its distinct localization and function. The compound is characteristically concentrated in the apothecia of lichens in the family Haematommataceae, specifically within the epihymenium, the uppermost layer of the spore-bearing tissue. researchgate.netwikipedia.orgbioone.org This localization imparts the vibrant red-orange hue for which the genus Haematomma is named and is a critical diagnostic feature for species identification. researchgate.netanu.edu.au

The prevailing hypothesis regarding its function is photoprotection. wikipedia.orgresearchgate.net By accumulating in the exposed reproductive structures, this compound is believed to act as a natural sunscreen, shielding the delicate, underlying spore-producing cells from potentially damaging high-intensity light and ultraviolet (UV) radiation. pnas.orgwikipedia.orgimperial.ac.uk This protective role is crucial for the lichen's reproductive success.

Furthermore, research involving the cultivation of the isolated fungal partner (the mycobiont) has demonstrated that this compound can be synthesized in the absence of the algal partner. anu.edu.auclockss.org This confirms the fungal origin of the pigment and provides a valuable model system for studying the biosynthetic pathways of lichen polyketides. Recent computational studies have also begun to explore other potential biological activities, with one study showing that this compound has a good binding affinity for key proteins of the SARS-CoV-2 virus in molecular docking simulations, suggesting avenues for future research. innovareacademics.in

PropertyDescription
Chemical Name 1,3,6,8-tetrahydroxy-2-acetylanthraquinone researchgate.net
Compound Class Anthraquinone nih.govanu.edu.au
Biosynthetic Pathway Acetyl-polymalonyl (Octaketide precursor) bioone.orgjst.go.jp
Appearance Red to orange-red pigment anbg.gov.auwikipedia.organbg.gov.au
Location in Lichen Concentrated in the epihymenium of apothecia wikipedia.orgbioone.org
Chemical Spot Test K+ violet or deep purple-red wikipedia.organbg.gov.auanbg.gov.au

Overview of Research Trajectories for Anthraquinone Pigments in Lichens

Research into lichen anthraquinones, including this compound, is following several dynamic trajectories. A primary area of focus remains the elucidation of their ecological roles. The "sunscreen hypothesis" is well-supported, with studies demonstrating that these pigments protect the lichen symbionts from UV radiation and high levels of photosynthetically active radiation. pnas.orgimperial.ac.ukoup.commdpi.com This research has shown a strong evolutionary link between the production of anthraquinones and major ecological shifts, such as the colonization of sun-exposed rock surfaces by lichens that previously inhabited shaded bark. pnas.orgoup.com

A second major research avenue is molecular genetics and biosynthesis. Scientists are working to identify and characterize the polyketide synthase (PKS) genes and the associated gene clusters responsible for producing the anthraquinone backbone. pnas.orgjst.go.jpoup.com this compound is theorized to arise from an octaketide precursor, formed through the acetyl-polymalonyl pathway. bioone.orgjst.go.jp Understanding the genetic regulation of this pathway is key to comprehending how lichens modulate pigment production in response to environmental cues like light intensity.

Finally, there is growing interest in how lichens manage the production of these compounds, which can be toxic. imperial.ac.ukoup.com Recent studies have identified ABC transporter genes within anthraquinone biosynthetic gene clusters, suggesting a mechanism for sequestering the pigments or exporting them from the cell to prevent self-poisoning. imperial.ac.ukoup.com This discovery opens up new questions about the co-evolution of biosynthetic pathways and resistance mechanisms. The continued exploration of the chemical diversity of lichen anthraquinones also promises the discovery of new compounds with novel biological activities. nih.govresearchgate.netresearchgate.net

Lichen SpeciesThis compound PresenceOther Key Substances Present
Haematomma puniceum Present in apothecia anbg.gov.auanbg.gov.auNot specified in sources
Haematomma accolens Present in apothecia wikipedia.orgAtranorin (B1665829), Placodiolic acid (in thallus) wikipedia.org
Haematomma africanum Minor constituent anbg.gov.auAtranorin, Placodiolic acid (major) anbg.gov.au
Haematomma sorediatum Minor constituent anbg.gov.auAtranorin, Placodiolic acid (minor/trace) anbg.gov.au
Melanotheca cruenta Minor constituent nih.govresearchgate.netDraculone (major) nih.govresearchgate.net
Haematomma persoonii Produced by cultured mycobiont anu.edu.auLichexanthone (B95002) anu.edu.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O7 B1249809 Haematommone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

2-acetyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H10O7/c1-5(17)11-10(20)4-8-13(15(11)22)16(23)12-7(14(8)21)2-6(18)3-9(12)19/h2-4,18-20,22H,1H3

InChI Key

OVWIVSWXKVYPAG-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Origin of Product

United States

Occurrence, Distribution, and Chemosystematics of Haematommone

Primary Sources of Haematommone Production in Lichens

This compound is a distinctive red anthraquinone (B42736) pigment primarily found in the reproductive structures (apothecia) of certain lichen species. Its presence is a key characteristic used in the identification and classification of these fungi.

The Genus Haematomma as a Principal Producer

The genus Haematomma is the most well-known and significant producer of this compound. researchgate.netingentaconnect.comresearchgate.net This compound is responsible for the vibrant red to orange-red coloration of the apothecia in many species within this genus. ingentaconnect.comwikipedia.orgbioone.org The production of this compound, along with other secondary metabolites, is a crucial factor in distinguishing between different Haematomma species. researchgate.netbioone.org

Specificity within Haematomma Species (e.g., H. accolens, H. puniceum, H. wattii)

The presence and combination of specific chemical compounds, including this compound, are used to define and differentiate species within the genus Haematomma.

Haematomma accolens : The apothecia of this species contain this compound, which gives them their characteristic vivid red color. wikipedia.org The thallus, in contrast, contains atranorin (B1665829) and placodiolic acid. wikipedia.org This specific chemical profile helps to distinguish H. accolens from morphologically similar species. wikipedia.org For instance, it can be separated from H. flexuosum, which produces isopseudoplacodiolic and isoplacodiolic acids instead of placodiolic acid. wikipedia.orgscielo.org.ar

Haematomma puniceum : this compound was identified from the apothecia of H. puniceum. researchgate.netpherobase.compageplace.de The name of the compound itself is derived from the lichen genus.

Haematomma wattii : This species is also known to produce this compound. ingentaconnect.comresearchgate.net

Taxonomic and Phylogenetic Implications of this compound Presence

The secondary chemistry of lichens, particularly the presence of compounds like this compound, plays a vital role in their taxonomy and in understanding their evolutionary relationships. researchgate.netingentaconnect.com The production of specific quinone pigments, such as this compound, russulone, or ivorione, in the apothecia is a key diagnostic feature for species delimitation within Haematomma. researchgate.netresearchgate.net

The chemical composition, including the presence of this compound, is often used in conjunction with morphological and molecular data to clarify the placement of species and genera. researchgate.netingentaconnect.com For example, the genus Ophioparma, which also has red-pigmented apothecia, is distinguished from Haematomma by its production of haemoventosin instead of this compound. ingentaconnect.combioone.org Molecular studies have supported this separation, placing Ophioparma in its own family, Ophioparmaceae. ingentaconnect.com The consistent production of this compound within certain lineages of Haematomma underscores its importance as a chemotaxonomic marker. researchgate.netingentaconnect.com

This compound in Other Lichen Genera (e.g., Caloplaca)

While this compound is most famously associated with the genus Haematomma, it has also been detected in other, unrelated lichen genera, albeit rarely.

Caloplaca haematommona as a Case Study

A notable example is Caloplaca haematommona, a species of crustose lichen. The specific epithet "haematommona" directly refers to the presence of this compound, which is an unusual metabolite for the genus Caloplaca. researchgate.netwikipedia.org This species is characterized by a very thin whitish thallus and brownish-orange to orange-red apothecia. wikipedia.org Chemical analysis confirmed the presence of both this compound and atranorin as major constituents. researchgate.netwikipedia.org The discovery of this compound in this species highlights the complex and sometimes unpredictable distribution of secondary metabolites across different lichen lineages.

Detection in Associated Organisms (e.g., Endophytic Fungi)

Research has shown that the mycobionts (the fungal partners) of Haematomma lichens can produce this compound even when cultured in the absence of their algal partners. anu.edu.au Studies on cultured mycobionts isolated from species like Haematomma africanum and H. stevensiae demonstrated the production of this compound under specific laboratory conditions. anu.edu.au This indicates that the genetic machinery for producing this pigment resides solely within the fungus.

Interestingly, in one experiment, the mycobiont of H. stevensiae produced both this compound and russulone in culture, whereas the intact lichen is only known to produce russulone in its natural state. anu.edu.au This suggests that the symbiotic relationship and environmental factors can influence the expression of secondary metabolite pathways. The ability to induce the production of these compounds in cultured fungi opens up avenues for further research into their biosynthesis and potential applications. clockss.orgnih.gov

Data Tables

Table 1: Occurrence of this compound in Selected Lichen Species

GenusSpeciesCompound PresenceReference(s)
HaematommaH. accolensThis compound (in apothecia), Atranorin, Placodiolic acid wikipedia.org
HaematommaH. puniceumThis compound (in apothecia) researchgate.netpherobase.com
HaematommaH. wattiiThis compound ingentaconnect.comresearchgate.net
HaematommaH. flexuosumThis compound (trace), Isopseudoplacodiolic acid, Isoplacodiolic acid scielo.org.ar
HaematommaH. africanumThis compound, Atranorin, Placodiolic acid ingentaconnect.com
CaloplacaC. haematommonaThis compound, Atranorin researchgate.netwikipedia.org

Global Biogeographical Distribution of this compound-Producing Lichens

Lichens that produce this compound are predominantly found in tropical and subtropical regions worldwide. bioone.orgresearchgate.net Their distribution, however, is not uniform, with certain areas exhibiting a higher prevalence of these species and regional variations in the chemical makeup of different populations.

Tropical and Subtropical Regions of Prominence

This compound-producing lichens, especially those belonging to the genus Haematomma, are a common sight on the bark of trees in the warm, humid climates of the tropics and subtropics. bioone.orgwikipedia.org For instance, Haematomma accolens, a species known for its vivid red apothecia containing this compound, is widely distributed across the Southeastern United States, Central and South America, parts of Africa, India, Sri Lanka, China, and northeastern Australia. wikipedia.org Another corticolous (bark-dwelling) tropical lichen, Melanotheca cruenta, also produces this compound. scispace.com The prevalence of these lichens in such regions suggests an evolutionary adaptation to the environmental conditions characteristic of these latitudes, such as high humidity and specific light conditions. wikipedia.orgbba.md

The following table provides examples of this compound-producing lichen species and their distribution in tropical and subtropical areas:

Regional Variations in Chemotype Occurrence

While this compound is a key chemical marker, its presence and the co-occurrence of other secondary metabolites can vary between different populations of the same lichen species, leading to the designation of "chemotypes". bioone.org For example, in Haematomma ochroleucum, different chemical variants are treated as unnamed chemotypes. researchgate.net Similarly, Haematomma guyanense exhibits a chemotype characterized by the presence of two new usnic/placodiolic-type dibenzofuran (B1670420) derivatives alongside other compounds. bioone.org

These regional variations in chemotypes can be influenced by local environmental factors and genetic drift. In Argentina, for instance, different chemotypes of Haematomma fenzlianum have been identified based on the combination and concentration of various secondary substances, including the presence or absence of placodiolic acid. researchgate.net The study of these chemotypes provides valuable insights into the microevolutionary processes and biogeographical patterns of these lichens.

Chemosystematic Role of this compound in Lichen Taxonomy

The chemical composition of lichens, including the presence of pigments like this compound, has long been a cornerstone of their taxonomy. researchgate.netbioone.org This "chemosystematic" approach uses chemical data as a tool for classifying and differentiating species, complementing traditional morphological and anatomical observations.

Differentiation of Species and Genera Based on this compound Content

The presence or absence of this compound, along with a suite of other secondary metabolites, is a critical character for distinguishing between species and even genera of lichens. researchgate.netresearchgate.netanu.edu.au For example, the genus Haematomma is characterized by species that often contain anthraquinone pigments like this compound or russulone in their apothecia. bioone.orgresearchgate.net The specific combination of these pigments with other medullary (internal) and cortical (external) substances helps to define individual species. bioone.orgresearchgate.net

For instance, Haematomma accolens is chemically defined by the presence of atranorin and placodiolic acid in its thallus and this compound in its apothecia. wikipedia.org In contrast, other species within the same genus may produce different combinations of compounds, allowing for their clear differentiation. bioone.orgscielo.org.ar The use of techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) has become standard for identifying these chemical profiles. researchgate.netbritishlichensociety.org.uk

The following table illustrates how this compound and other compounds are used to differentiate lichen species:

Integration of Chemical Data with Morphological and Molecular Systematics

While chemical data is invaluable, modern lichen systematics relies on an integrative approach, combining chemical information with morphological and molecular data to build a more robust and natural classification system. lutzonilab.orgresearchgate.netntnu.no This is particularly important because morphological characters in lichens can be highly variable and sometimes misleading. researchgate.net

Molecular studies, often using DNA sequence data, have helped to clarify the phylogenetic relationships between lichen species and have largely supported the distinctions made based on chemical differences. researchgate.netntnu.no For example, phylogenetic analyses have confirmed that the family Haematommataceae is distinct from other families that were previously grouped with it based on superficial similarities. researchgate.net

In some cases, molecular data can help to resolve taxonomic uncertainties where chemical and morphological data are ambiguous. researchgate.net The integration of these different data sources provides a more comprehensive understanding of lichen evolution and diversity, with chemical markers like this compound continuing to play a crucial role in species delimitation. researchgate.netlutzonilab.org

Biosynthesis and Metabolic Pathways of Haematommone

Polyketide Biosynthetic Origin of Haematommone

This compound is an anthraquinone (B42736), a class of aromatic pigments responsible for the characteristic red color of the apothecia (fruiting bodies) in certain Haematomma species. bioone.org Its biosynthesis originates from the polyketide pathway, a major route for the production of secondary metabolites in fungi, bacteria, and plants. bioone.orgmdpi.com Specifically, in filamentous fungi, anthraquinones are synthesized via the acetate-malonate pathway, which is a subset of the polyketide pathway. rsc.org This distinguishes it from some plant-derived anthraquinones that can be formed through the chorismate/o-succinylbenzoic acid pathway. rsc.orgresearchgate.net

The biosynthesis of polyketides begins with simple carboxylic acid-derived units. mdpi.com The acetyl-polymalonyl pathway utilizes a starter unit, typically acetyl-CoA, and multiple extender units, most commonly malonyl-CoA. mdpi.comwikipedia.org These precursors undergo a series of condensation reactions, catalyzed by large enzyme complexes known as polyketide synthases (PKS), to build a linear polyketide chain. mdpi.comresearchgate.net

For this compound, it is proposed that its carbon skeleton is derived from an octaketide precursor. bioone.org The formation of this precursor involves the condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules. bioone.orgrsc.org This process requires one additional condensation step compared to the heptaketide precursor that yields the xanthone (B1684191) lichexanthone (B95002), another compound found in some Haematomma species. bioone.org

The assembly of the octaketide chain is catalyzed by a Type I iterative polyketide synthase (PKS), which is typical for fungal secondary metabolism. researchgate.net Following the formation of the linear polyketide chain, a series of enzymatic reactions, including cyclization and aromatization, are necessary to form the tricyclic anthraquinone core. bioone.orgresearchgate.net

While the specific enzymes for this compound biosynthesis have not been fully characterized, the general mechanism for fungal anthraquinone formation involves:

Polyketide Chain Assembly: An iterative PKS catalyzes the sequential condensation of the acetyl and malonyl units. mdpi.com

Cyclization/Aromatization: The flexible polyketide chain is folded into a specific conformation and undergoes intramolecular cyclization and subsequent aromatization reactions to form the stable aromatic ring system. bioone.org The enzymes involved in this cyclization are presumed to be different from those that produce other polyketide-derived structures like xanthones. bioone.org

Oxidative Modifications: In analogous biosynthetic pathways in other microorganisms, the final steps of anthraquinone formation are catalyzed by enzymes such as flavin-dependent monooxygenases, which introduce hydroxyl groups derived from molecular oxygen. researchgate.netacs.org

Proposed Biosynthetic Routes for this compound Elucidation

The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, a route is proposed based on its polyketide origin and comparison with related fungal metabolites. The pathway is believed to diverge from that of other lichen compounds at the precursor level and through the action of specific cyclizing enzymes. bioone.org For instance, the octaketide precursor for this compound is one unit longer than the precursor for the xanthone lichexanthone. bioone.org Furthermore, the nonaketide precursor for russulone, another anthraquinone found in Haematomma, requires yet another malonyl condensation, and the enzymes for its cyclization would differ from those for this compound synthesis. bioone.org Notably, species of Haematomma that have been analyzed appear to produce either this compound or russulone, but never both, suggesting the pathways are mutually exclusive. bioone.org

Co Occurrence and Metabolic Relationships of Haematommone

Co-isolation Patterns with Atranorin (B1665829) and Other Depsides

Haematommone is frequently found alongside atranorin, a common cortical depside in many lichens. wikipedia.orgbioone.orglias.netresearchgate.net This co-occurrence is a characteristic chemical profile for several species within the genus Haematomma. For instance, Haematomma accolens and Haematomma africanum are known to produce both this compound in their apothecia and atranorin in their thalli. wikipedia.orgbioone.org Depsides, like atranorin, are formed through the esterification of two or more phenolic acid units derived from the acetyl-polymalonyl pathway. nih.govtandfonline.comfrontiersin.org While this compound is an anthraquinone (B42736), its biosynthetic precursor is also a polyketide, hinting at a shared metabolic foundation. frontiersin.org

The co-isolation of this compound and atranorin is a taxonomically significant feature. In some cases, the presence or absence of atranorin, or its relative concentration, can help distinguish between closely related species or chemotypes. bioone.orgresearchgate.net For example, some specimens of H. africanum have been reported to contain only atranorin and this compound, defining a specific chemotype. bioone.org

Beyond atranorin, other depsides have been observed in Haematomma species that also produce this compound. For example, the mycobiont of Haematomma fenzlianum, a species known to contain this compound, has been cultured to produce the depsides isosphaeric acid and sphaerophorin (B1209682) under specific laboratory conditions. anu.edu.au This demonstrates the metabolic potential for depside production within the same fungal partner that synthesizes this compound.

Table 1: Co-occurrence of this compound and Atranorin in select Haematomma species

SpeciesThis compoundAtranorinOther Co-occurring CompoundsReference
Haematomma accolensPlacodiolic acid, Iso-usnic acid wikipedia.orgbioone.org
Haematomma africanumRangiformic acid (in some chemotypes) bioone.org
Haematomma cinchonarumLichexanthone (B95002) bioone.org
Haematomma eremaeumPlacodiolic acid, Russulone, Iso-usnic acid bioone.org
Haematomma fluorescensLichexanthone, Atranorin bioone.org

Association with Placodiolic Acid and Related Polyketides

A significant number of Haematomma species that produce this compound also synthesize placodiolic acid, a dibenzofuran (B1670420). wikipedia.orgbioone.orglias.net The combination of this compound in the apothecia and placodiolic acid in the thallus is a key chemical characteristic of Haematomma accolens. wikipedia.org Similarly, Haematomma africanum has been shown to produce both placodiolic acid and this compound in culture. anu.edu.au

Placodiolic acid belongs to the usnic/placodiolic-type dibenzofurans, which are derived from the acetyl-polymalonyl pathway, the same pathway that gives rise to the polyketide precursor of this compound. bioone.orgfrontiersin.org The biogenetic relationship between these compounds is further supported by the occasional co-detection of trace amounts of isousnic acid in species containing placodiolic acid. bioone.org It is theorized that placodiolic and isousnic acids may differ only by an O-methylation step before the formation of the dibenzofuran ring structure. bioone.org

The co-occurrence of this compound with different isomers of placodiolic acid, such as pseudoplacodiolic acid in Haematomma pluriseptatum, underscores the close metabolic links within this class of compounds and their association with anthraquinone production in this genus. archive.org

Table 2: Co-occurrence of this compound and Placodiolic Acid derivatives in select Haematomma species

SpeciesThis compoundPlacodiolic Acid / DerivativeOther Co-occurring CompoundsReference
Haematomma accolensPlacodiolic acidAtranorin, Iso-usnic acid wikipedia.orgbioone.org
Haematomma africanumPlacodiolic acidAtranorin anu.edu.au
Haematomma flexuosumIsopseudoplacodiolic acid, Isoplacodiolic acid- wikipedia.org
Haematomma pluriseptatumPseudoplacodiolic acidAtranorin, Russulone archive.org

Concurrent Presence of Xanthones (e.g., Lichexanthone)

In certain Haematomma species, this compound is found in conjunction with xanthones, most notably lichexanthone. bioone.org Lichexanthone is a yellow pigment that fluoresces strongly under UV light and is typically located in the cortex of the thallus. bioone.orgbritishlichensociety.org.uk Its presence can sometimes lead to a reduction in the amount of atranorin. bioone.org

For example, specimens of Haematomma cinchonarum have been found to contain this compound, atranorin, and lichexanthone. bioone.org Similarly, Haematomma fluorescens is characterized by the presence of lichexanthone, although in this species, the apothecial pigment is russulone, an anthraquinone closely related to this compound. bioone.orgresearchgate.net Cultured mycobionts of H. fluorescens have been induced to produce lichexanthone, demonstrating the fungus's inherent capacity for its synthesis. anu.edu.au

Both xanthones and anthraquinones are polyketides, biosynthesized via the acetyl-polymalonyl pathway. frontiersin.org The concurrent production of this compound (an anthraquinone) and lichexanthone (a xanthone) within the same lichen thallus points to the activation of related, yet distinct, branches of the polyketide biosynthetic machinery. bioone.orgfrontiersin.org

Table 3: Co-occurrence of this compound and Xanthones in select Haematomma species

SpeciesThis compoundLichexanthoneOther Co-occurring CompoundsReference
Haematomma cinchonarumAtranorin bioone.org
Haematomma staigeliaeRussulone researchgate.net
Haematomma fluorescensAtranorin, Russulone bioone.orgresearchgate.net

Biogenetic Linkages Among Co-occurring Lichen Secondary Metabolites

The consistent co-occurrence patterns of this compound with depsides, dibenzofurans, and xanthones are indicative of underlying biogenetic linkages. All these major classes of lichen secondary metabolites predominantly originate from the acetyl-polymalonyl pathway, where acetyl-CoA and malonyl-CoA units are condensed to form a polyketide chain. frontiersin.orgresearchgate.net This common precursor chain then undergoes different cyclization and modification reactions to yield the vast diversity of lichen substances.

Depsides and Dibenzofurans: The biosynthesis of depsides like atranorin and dibenzofurans like placodiolic acid involves the formation of phenolic units (orsellinic acid or phloroacetophenone types) from the polyketide chain. bioone.org These units are then combined and modified to form the final structures.

Anthraquinones and Xanthones: this compound (an anthraquinone) and lichexanthone (a xanthone) are also derived from a folded polyketide chain. bioone.orgfrontiersin.org For instance, the folding of a heptaketide chain can lead to norlichexanthone, a precursor to lichexanthone. bioone.org Similarly, a specific folding and subsequent modification of a polyketide chain results in the formation of the anthraquinone skeleton of this compound. nih.gov

The production of these varied compounds by a single lichen mycobiont, often localized in different parts of the thallus (e.g., atranorin in the cortex, placodiolic acid in the medulla, and this compound in the apothecia), suggests a sophisticated spatial and temporal regulation of the underlying biosynthetic gene clusters. wikipedia.orgbioone.org The choice of which pathway is activated may depend on developmental stage (e.g., formation of reproductive structures like apothecia) and environmental triggers. anu.edu.auresearchgate.net The co-occurrence of these metabolites, therefore, reflects a shared metabolic grid within the lichen fungus, where different branches of the polyketide pathway are utilized to produce a chemically diverse arsenal (B13267) of compounds. bioone.org

Advanced Research Methodologies for Haematommone Analysis

Extraction and Purification Techniques for Lichen Metabolites

The initial and most critical stage in the study of Haematommone is its isolation from the lichen thallus. The selection and optimization of extraction and purification methods are paramount to obtaining a high yield and purity of the target compound, which is essential for subsequent structural elucidation and bioactivity screening.

The extraction of this compound from its natural lichen source is fundamentally a process of solid-liquid extraction, where the choice of solvent is the most influential factor. The principle of this technique relies on the differential solubility of the target compound in a selected solvent. vinanhatrang.com The optimization process involves selecting a solvent or a combination of solvents that maximizes the yield of this compound while minimizing the co-extraction of undesirable matrix components.

Conventional methods like maceration and Soxhlet extraction are often employed, utilizing solvents of varying polarities such as acetone (B3395972), methanol, ethanol, and hexane. researchgate.netbiotech-asia.org Acetone is frequently cited as a highly effective solvent for a broad range of lichen metabolites. Modern, energy-assisted techniques, including ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), offer significant advantages by reducing extraction time and solvent consumption. nih.govnih.gov The optimization process is systematic, often involving single-factor analysis followed by response surface methodologies to determine the ideal parameters, such as solvent composition, temperature, and extraction time, for achieving the highest recovery of the target compound. nih.govnih.gov

Table 1: Comparison of Solvents for Lichen Metabolite Extraction This table provides a general overview of solvents used for extracting compounds from lichens. The optimal choice is specific to the target compound.

SolventPolarityTypical Target CompoundsAdvantagesDisadvantages
AcetonePolar aproticWide range of phenolics, depsides, depsidonesHigh extraction efficiency for many metabolitesCan extract a wide range of impurities
MethanolPolar proticPolar compounds, glycosidesGood solvating power for polar substancesCan extract water-soluble compounds like sugars
EthanolPolar proticSimilar to methanol, often used in "green" extractionsLess toxic than methanolSlightly lower efficiency for some compounds than methanol
HexaneNonpolarLipids, fatty acids, less polar compoundsSelective for nonpolar compoundsPoor solvent for polar compounds like this compound

Following crude extraction, purification is necessary to isolate this compound from the complex mixture of co-extracted metabolites. Preparative Thin-Layer Chromatography (Prep TLC) is a valuable and cost-effective technique for the purification of small to moderate quantities (typically <100 mg) of a target compound. rochester.eduresearchgate.net This method utilizes a glass plate coated with a thick layer of a stationary phase, most commonly silica (B1680970) gel. rochester.edu

The process involves applying the concentrated crude extract as a narrow band near the bottom of the plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). As the mobile phase ascends the plate via capillary action, it separates the components of the extract based on their differential affinities for the stationary and mobile phases. After development, the separated bands are visualized, often under UV light. The band corresponding to this compound is physically scraped from the plate, and the compound is then recovered by eluting it from the silica with a strong polar solvent. nih.gov

Table 2: Step-by-Step Protocol for Preparative TLC Purification This table outlines the general workflow for isolating a compound like this compound using preparative TLC.

StepProcedurePurpose
1. Sample ApplicationDissolve crude extract in a minimal amount of volatile solvent and apply as a thin, uniform line onto the origin of the prep TLC plate.To load the mixture onto the stationary phase for separation.
2. Plate DevelopmentPlace the plate in a sealed tank with an optimized solvent system (mobile phase). Allow the solvent to travel up the plate.To achieve chromatographic separation of the mixture's components.
3. VisualizationRemove the plate, dry it, and view under a UV lamp (typically 254 nm or 365 nm) to locate the separated bands.To identify the location of the target compound.
4. IsolationCarefully scrape the silica gel of the band corresponding to the target compound from the glass plate.To physically isolate the stationary phase containing the purified compound.
5. ElutionWash the collected silica with a highly polar solvent (e.g., ethyl acetate (B1210297) or methanol) to dissolve the compound.To separate the compound from the silica gel.
6. RecoveryFilter the solution to remove the silica and evaporate the solvent to obtain the pure compound.To yield the final, purified this compound.

Spectroscopic and Chromatographic Approaches for Identification and Quantification

Once this compound is purified, or for the analysis of its presence in crude extracts, a combination of chromatographic and spectroscopic methods is employed for definitive identification and quantification.

Thin Layer Chromatography (TLC) is a rapid, versatile, and inexpensive technique widely used for the initial screening of lichen extracts. mdpi.com In the context of chemotaxonomy, TLC provides a chemical "fingerprint" of a lichen species, which is crucial for its classification and identification, as the profile of secondary metabolites is often unique to a particular taxon.

For the analysis of this compound, a small amount of the lichen extract is spotted on a TLC plate. The plate is developed in standardized solvent systems, and after development, the separated spots are visualized. The position of each spot is characterized by its Retention Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com By comparing the Rf value and color of a spot with that of an authentic standard of this compound, its presence in the extract can be tentatively identified. mdpi.com

Table 3: Hypothetical TLC Profile for Lichen Extract Containing this compound This table illustrates how TLC data can be used to identify compounds in an extract by comparing Rf values to a known standard.

CompoundRf Value (Solvent System A)Rf Value (Solvent System B)Spot Color after Derivatization
This compound (Standard)0.450.62Yellow-Orange
Lichen Extract Spot 10.450.62Yellow-Orange
Atranorin (B1665829) (Common co-metabolite)0.750.80Yellow
Usnic Acid (Common co-metabolite)0.820.85Pale Yellow

For unambiguous identification and precise quantification of this compound, especially in complex mixtures or at trace levels, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. wikipedia.orgmeasurlabs.com This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. eag.comtechnologynetworks.com

In an LC-MS/MS analysis, the lichen extract is first injected into an HPLC system, where its components are separated on a chromatographic column. The separated components then enter the mass spectrometer's ion source, where they are ionized. The resulting ions are analyzed based on their mass-to-charge (m/z) ratio. In the tandem MS (MS/MS) configuration, specific ions (precursor ions) corresponding to the mass of this compound are selected, fragmented, and the resulting fragment ions (product ions) are detected. This precursor-to-product ion transition is highly specific to the molecule's structure, providing a very high degree of confidence in its identification and quantification, even in the presence of interfering compounds. eag.com

Mass spectrometry generates a unique mass spectrum for a compound, which serves as a molecular "fingerprint." nih.gov For this compound, the initial mass analysis (MS1) provides its accurate molecular weight. This data is crucial for determining its elemental composition.

In the subsequent fragmentation step (MS/MS), the this compound molecule is broken down in a controlled manner, producing a characteristic pattern of fragment ions. creative-proteomics.com This fragmentation pattern provides valuable information about the compound's structure. The process of identifying the compound by matching its precursor mass and fragmentation fingerprint against a spectral library or a database of known compounds is known as annotation. mdpi.comyoutube.com This mass spectrometric fingerprint is invaluable for distinguishing this compound from its isomers and other structurally related lichen substances.

Table 4: Illustrative LC-MS/MS Data for Annotation of this compound This table presents hypothetical mass spectrometry data that would be used to identify this compound.

ParameterValueSignificance
Retention Time (RT)8.52 minChromatographic parameter for identification, specific to the LC method.
Precursor Ion [M-H]⁻ (m/z)313.06Represents the mass of the deprotonated molecule, confirming its molecular weight.
Major Fragment Ion 1 (m/z)298.04Corresponds to the loss of a methyl group (-CH₃).
Major Fragment Ion 2 (m/z)285.06Corresponds to the loss of a carbonyl group (-CO).
Major Fragment Ion 3 (m/z)151.04Represents a key substructure from the fragmentation of the core ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like this compound. researchgate.net By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. researchgate.nethmdb.ca

A typical NMR analysis for a compound such as this compound would involve acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.educompoundchem.com For an anthraquinone (B42736) structure like this compound, one would expect to see signals in the aromatic region (typically δ 7.0-9.0 ppm), signals for any alkyl or methoxy (B1213986) side chains, and potentially signals for hydroxyl protons, which can be broad and have variable chemical shifts. amazonaws.com

¹³C NMR Spectroscopy : This method reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their hybridization and chemical environment. libretexts.orgpressbooks.pub The chemical shift range for ¹³C is much wider than for ¹H (0-220 ppm), which minimizes signal overlap. libretexts.org In this compound, characteristic signals would be expected for carbonyl carbons (C=O) in the quinone system (typically δ 180-200 ppm), aromatic carbons, and carbons of any substituents. chemguide.co.uk

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, ultimately confirming the complete molecular structure of this compound. While these are the standard methodologies, specific ¹H and ¹³C NMR data for this compound are not widely detailed in publicly accessible literature.

Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups Relevant to Anthraquinones.
Functional GroupTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.5 - 8.5110 - 150
Quinone C=O-180 - 200
Phenolic O-H4.0 - 12.0 (variable, broad)-
Alkyl C-H (e.g., -CH₃)0.9 - 2.510 - 30
Methoxy O-CH₃3.5 - 4.050 - 65

Other Advanced Spectroscopic Techniques for Elucidation (e.g., UV-Vis, IR)

Alongside NMR, other spectroscopic methods play a crucial role in the structural elucidation of natural products like this compound by providing complementary information about its functional groups and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, reveals the presence of chromophores—parts of a molecule that absorb light. libretexts.org For highly conjugated systems like anthraquinones, UV-Vis spectroscopy is particularly informative. The extended π-electron system in this compound is expected to result in characteristic absorption maxima (λmax) in the UV and visible regions of the electromagnetic spectrum. chemguide.co.uk The position and intensity of these bands provide evidence for the anthraquinone core and the nature of its substituents. youtube.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibration of atoms in a molecule. Different types of bonds (e.g., C=O, O-H, C-C, C-H) vibrate at specific frequencies when they absorb infrared radiation. libretexts.org The resulting IR spectrum shows absorption bands at characteristic wavenumbers (cm⁻¹), which act as fingerprints for the functional groups present. rsc.org For this compound, key absorption bands would be expected for the carbonyl (C=O) groups of the quinone ring (typically around 1650-1690 cm⁻¹) and for hydroxyl (O-H) groups (a broad band around 3200-3600 cm⁻¹), as well as absorptions corresponding to C-H and C=C stretching in the aromatic system. libretexts.orgresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for Key Functional Groups in this compound.
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Intensity
O-H (Phenolic)Stretching3200 - 3600Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C=O (Quinone)Stretching1650 - 1690Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Weak

Cultivation Protocols for this compound Production from Symbiotic Components

The slow growth of lichens in nature makes large-scale harvesting for secondary metabolite extraction unsustainable. Therefore, developing in vitro cultivation methods for the lichen symbionts (the fungus, or mycobiont, and the alga, or photobiont) is a key area of research for the sustainable production of compounds like this compound.

Myco- and Photobiont Cultivation Strategies

The production of lichen secondary metabolites in the laboratory primarily focuses on the axenic culture of the mycobiont, as the fungus is responsible for synthesizing most of these compounds, including anthraquinones. anu.edu.au

Research has demonstrated that the mycobiont of the lichen Haematomma stevensiae can be successfully isolated and cultured. anu.edu.aunih.gov In its natural state, Haematomma species produce anthraquinones like this compound only in their reproductive structures (apothecia). However, under specific laboratory conditions, the cultured mycobiont of H. stevensiae was induced to produce this compound in its mycelia. anu.edu.aunih.gov This production was achieved after an incubation period of five to six months under simulated environmental stress, which included exposure to UV light, desiccation, and lower temperatures. nih.gov These findings highlight that while the genetic machinery for producing this compound resides within the mycobiont, its expression is triggered by specific environmental or developmental cues that can be mimicked in vitro.

Optimization of Culture Media for Secondary Metabolite Yield

The composition of the culture medium is a critical factor influencing both the growth of the lichen mycobiont and its production of secondary metabolites. anu.edu.au The chemical profile of the cultured fungus can be significantly modulated by altering the nutrients provided, particularly the carbon source. nih.gov

Studies on Haematomma mycobionts have shown that different media favor the production of different classes of compounds. For instance, while a modified Lilly and Barnett medium (LBM) tended to support the production of depsides, a modified Murashige and Skoog (MS) medium was found to be successful for inducing the synthesis of the anthraquinones this compound and russulone by the H. stevensiae mycobiont. anu.edu.aunih.gov

Key parameters for optimizing the culture medium to enhance this compound yield include:

Carbon Source : The type and concentration of carbohydrates, such as glucose, sucrose, and various polyols (e.g., sorbitol, mannitol), can dramatically affect the metabolic pathways of the fungus. nih.gov

Nitrogen and Phosphate (B84403) Levels : The concentrations of nitrogen and phosphate sources are known to be crucial for regulating secondary metabolism in fungi and require careful optimization.

pH : The pH of the culture medium influences nutrient uptake and enzymatic activity, thereby affecting both fungal growth and metabolite production. anu.edu.au

Biological and Ecological Functions of Haematommone in Lichen Symbioses

Pigmentary Role in Lichen Apothecia and Thallus

Haematommone is the primary pigment responsible for the striking, vivid red to deep reddish-orange coloration of the apothecia in many Haematomma species. wikipedia.orgbioone.org These conspicuous reproductive structures are often a key characteristic for identifying these lichens. anu.edu.au The pigment is concentrated in the epihymenium, the uppermost layer of the apothecium, and its presence is a defining feature of the family Haematommataceae. wikipedia.organbg.gov.au While most prominent in the apothecia, in some instances, pigments like this compound can also be found in the thallus, the main body of the lichen. For example, in Caloplaca haematommona, the presence of this compound is noted, which is a rare occurrence for that genus. wikipedia.org The mycobiont (the fungal partner) of Haematomma stevensiae has been shown to produce this compound in culture, indicating the fungal origin of this pigment. anu.edu.au

The visual characteristics imparted by this compound are striking:

Lichen SpeciesThallus AppearanceApothecia Appearance
Haematomma accolensYellowish-white to greenish-greyVivid red to deep reddish-orange, 0.6–1.5 mm in diameter. wikipedia.org
Caloplaca haematommonaVery thin, whitish, dotted with blackYellow-orange to brownish-orange, 0.2–0.8 mm in diameter. wikipedia.org

Hypothesized Photoprotective Mechanisms Against UV Radiation

The intense coloration provided by this compound is not merely for show. It is widely hypothesized to serve a crucial protective function, particularly against the damaging effects of ultraviolet (UV) radiation. wikipedia.org Lichens, often growing in exposed habitats, have developed various strategies to cope with high light and UV stress. researchgate.net

Absorption Properties and Protective Capacity

Anthraquinones, the class of compounds to which this compound belongs, are known for their ability to absorb light in the UV and visible spectra. researchgate.net This absorption capacity is believed to be a primary mechanism of photoprotection. By absorbing excess radiation, this compound shields the sensitive underlying tissues of the apothecium, including the spore-producing hymenium, from potential damage. wikipedia.org While the precise absorption spectrum of pure this compound is a subject for detailed spectroscopic analysis, the general properties of related lichen pigments suggest a significant role in screening harmful UV rays. researchgate.net The production of such UV-screening compounds is a key adaptive mechanism for organisms exposed to high levels of solar radiation. researchgate.net

Role in Adaptation to High-Light Environments

The presence of pigments like this compound is a significant adaptation for lichens thriving in high-light environments. wikipedia.orgusda.gov Different lichen species are adapted to varying light conditions, and those in brighter, more exposed locations tend to be more pigmented. usda.gov This increased pigmentation is thought to be a direct response to the need to protect the photobiont—the photosynthetic partner in the symbiosis—from receiving too much light, which could lead to photoinhibition and cellular damage. usda.govresearchgate.net The ability to produce such protective pigments allows these lichens to colonize habitats that would otherwise be inhospitable.

Interplay with Myco- and Photobionts in the Symbiotic Relationship

The lichen symbiosis is a complex and intimate partnership between a fungus (the mycobiont) and one or more photosynthetic partners (the photobionts), which can be algae or cyanobacteria. uu.nlnih.gov The production of secondary metabolites like this compound is a key aspect of this relationship. The mycobiont, which is responsible for producing this compound, provides a protective environment for the photobiont. anu.edu.auuu.nl In return, the photobiont supplies the fungus with carbohydrates produced through photosynthesis. uu.nl

The production of pigments in the apothecia suggests a targeted protective strategy for the reproductive structures of the fungal partner. This ensures the viability of the spores and the continuation of the lichen species. The ability of the mycobiont to produce these compounds, even when cultured independently of the photobiont, underscores the fungal origin of this protective mechanism. anu.edu.au The relationship is so intertwined that the mycobiont can even convert sugars from the photobiont into different sugar alcohols, which can then be returned to the photobiont. nih.gov

Investigation of Molecular and Cellular Interactions in vitro

To fully understand the biological role of this compound, researchers have turned to in vitro studies to investigate its molecular and cellular interactions.

Enzyme Inhibition Studies

While direct enzyme inhibition studies specifically targeting this compound are not extensively documented in the provided search results, the broader context of enzyme inhibition studies in biological systems provides a framework for potential future research. Studies on other natural compounds have demonstrated their ability to inhibit specific enzymes, which can have significant physiological effects. nih.govdkfz.deplos.org For instance, inhibitors have been used to study the regulation of metabolic pathways in plants. plos.org Future research could explore whether this compound exhibits inhibitory activity against enzymes involved in processes like oxidative stress or microbial degradation, which would add another layer to its protective functions within the lichen. The study of enzyme inhibitors is a powerful tool for understanding the function and regulation of metabolic pathways. plos.orgmdpi.com

Cellular Response in Non-Human Cell Line Models (e.g., HeLa cell lines)

The cytotoxic effects of various natural compounds are often evaluated using cancer cell lines, such as the HeLa cervical cancer cell line. nih.govresearchgate.net While direct studies on the isolated compound this compound's effect on HeLa cells are not extensively detailed in the provided context, research on extracts containing similar classes of compounds, like anthraquinones, provides some insight.

Studies on various plant and fungal extracts have demonstrated cytotoxic effects on HeLa cells, often leading to apoptosis (programmed cell death). nih.govresearchgate.net For instance, extracts from Kaempferia parviflora were found to reduce HeLa cell viability in a concentration-dependent manner and induce apoptosis. nih.gov This process was linked to the activation of specific cellular pathways. nih.gov Similarly, extracts from the mushroom Pleurotus ostreatus have shown the potential to inhibit the proliferation of HeLa cells. researchgate.net These studies underscore the potential of natural products to interfere with the growth and survival of cancer cells.

It is important to note that HeLa cells are immortal and possess mechanisms to overcome the normal limits of cell division, partly due to the expression of the enzyme telomerase. nih.gov Research into compounds that can counteract these mechanisms is a significant area of cancer research. The investigation of specific lichen-derived compounds like this compound could reveal novel mechanisms of action against cancer cell lines.

Antioxidant Activity in Fungal Extracts Containing this compound

Fungal extracts, including those from endophytic fungi and lichens, are known to possess significant antioxidant properties. nih.govnih.govfrontiersin.org This activity is largely attributed to the presence of phenolic compounds, flavonoids, and other secondary metabolites. nih.govnih.govnih.gov Antioxidants play a crucial role in neutralizing harmful free radicals, thereby protecting cells from oxidative damage. nih.gov

Several methods are employed to assess the antioxidant capacity of fungal extracts, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govfrontiersin.org For example, a study on endophytic fungi from Fagopyrum dibotrys found that certain extracts exhibited strong antioxidant activity, with one strain, Alternaria alstroemeriae, showing a DPPH free radical clearance of 94.96 ± 0.004%. nih.gov Similarly, extracts from endophytic fungi of Ligusticum chuanxiong also demonstrated outstanding antioxidant effects. frontiersin.org

Endophytic Fungus StrainExtraction SolventAntioxidant AssayResult
Alternaria alstroemeriae (J2)Ethyl Acetate (B1210297)DPPH Radical Scavenging94.96 ± 0.004% clearance
Penicillium oxalicumEthyl AcetateABTS Radical Scavenging98.43 ± 0.006% clearance
Penicillium oxalicumEthyl AcetateDPPH Radical Scavenging90.11 ± 0.032% clearance
Colletotrichum sp. CG1-7Ethyl AcetateDPPH Radical ScavengingEC50 of 11 µg/mL

Table 1. Antioxidant activity of various fungal extracts as reported in recent studies. nih.govnih.govfrontiersin.org

Future Research Directions and Unexplored Avenues in Haematommone Chemistry

Comprehensive Elucidation of Haematommone Biosynthetic Gene Clusters

A critical area of future research is the complete identification and characterization of the biosynthetic gene clusters (BGCs) responsible for this compound production. While it is known that this compound is a polyketide, the specific genes and enzymatic steps involved in its synthesis are not fully elucidated. anu.edu.au

Key Research Objectives:

Genome Mining and BGC Identification: Modern genome sequencing and bioinformatic tools can be employed to mine the genomes of this compound-producing lichens and their mycobionts to identify putative BGCs. jmicrobiol.or.krnih.gov This involves searching for genes encoding key enzymes like polyketide synthases (PKSs), which are foundational to the biosynthesis of aromatic polyketides. anu.edu.aumdpi.com

Functional Characterization of Genes: Once a candidate BGC is identified, gene knockout or heterologous expression studies can be performed to confirm its role in this compound biosynthesis. jmicrobiol.or.krnih.gov This involves manipulating the identified genes to observe the resulting changes in metabolite production.

Pathway Elucidation: Detailed biochemical studies will be necessary to determine the precise sequence of enzymatic reactions, intermediate compounds, and regulatory mechanisms within the biosynthetic pathway.

A deeper understanding of the this compound BGC will not only provide fundamental knowledge about its formation but also pave the way for its biotechnological production.

Genetic Engineering Approaches for Enhanced Production in Heterologous Hosts

The slow growth rate of lichens and the often low concentrations of their secondary metabolites present a significant challenge for obtaining large quantities of this compound for research and potential applications. Genetic engineering offers a promising solution by transferring the this compound BGC into a more manageable and faster-growing heterologous host. nih.govnih.gov

Potential Heterologous Hosts and Strategies:

Host OrganismRationale for UseGenetic Engineering Strategies
Aspergillus oryzae A well-established fungal host for producing secondary metabolites, with a variety of genetic tools available. frontiersin.orgIntroduction of the this compound BGC under the control of strong, inducible promoters to drive high-level expression. frontiersin.org
Saccharomyces cerevisiae A widely used yeast species in industrial biotechnology, known for its rapid growth and ease of genetic manipulation. frontiersin.orgRefactoring of the BGC for optimal expression in yeast, potentially involving codon optimization and pathway engineering to enhance precursor supply. nih.govfrontiersin.org
Streptomyces species A genus of bacteria renowned for its prolific production of diverse natural products, including many polyketides. nih.govCloning and expression of the entire this compound BGC, leveraging the host's natural machinery for secondary metabolite synthesis. nih.gov

Successful heterologous production would provide a sustainable and scalable source of this compound, facilitating further research into its properties and potential uses.

Deeper Understanding of Ecological Roles and Signaling Pathways in Lichen Communities

The vibrant red color of this compound in the apothecia suggests a significant ecological role, likely related to photoprotection of the reproductive structures. wikipedia.org However, the full extent of its function within the complex lichen symbiosis and the broader ecosystem remains an area ripe for investigation.

Unexplored Ecological Questions:

Signaling Molecule: Does this compound act as a signaling molecule between the fungal and algal partners of the lichen, or with other microorganisms in the lichen's microbiome? nih.gov The production of distinct small molecules is known to occur during symbiosis, but the specific roles of many, including this compound, are unknown. nih.gov

Defense Mechanism: Beyond UV protection, could this compound play a role in defending the lichen against herbivores or pathogens? Secondary metabolites in lichens are known to have protective functions. researchgate.net

Influence on Community Structure: How does the presence of this compound-producing lichens influence the composition and structure of the surrounding microbial and invertebrate communities? uv.esscielo.sa.cr

Investigating these ecological roles will require a combination of field observations, controlled laboratory experiments, and metabolomic analyses to understand the chemical communication and interactions within lichen-dominated ecosystems. oxfordbibliographies.com

Exploration of Chemodiversity in Undersampled Lichen Habitats

Lichens are found in a vast array of environments, from tropical rainforests to polar regions. oxfordbibliographies.com The chemical diversity of lichen secondary metabolites, including anthraquinones like this compound, is likely to vary significantly across these different habitats.

Future Research Directions:

Bioprospecting in Novel Environments: Systematic collection and chemical analysis of lichens from previously undersampled or extreme environments could lead to the discovery of novel analogs of this compound or other related anthraquinones with unique chemical structures and biological activities. nih.gov

Environmental Influence on Chemotype: Studies are needed to understand how environmental factors such as UV radiation, temperature, and nutrient availability influence the production and chemical profile of this compound and other pigments in lichens. anu.edu.auresearchgate.net This could reveal adaptations of lichen chemistry to specific ecological niches.

Such explorations have the potential to expand the known chemical space of lichen-derived anthraquinones, offering new compounds for drug discovery and other applications.

Development of Standardized Analytical Reference Materials for this compound

To ensure the accuracy, reproducibility, and comparability of research findings on this compound across different laboratories, the development of certified analytical reference materials is crucial. armi.compacelabs.comsigmaaldrich.com

Importance of Reference Standards:

Quality Control: A well-characterized reference standard for this compound would serve as a benchmark for the identification and quantification of the compound in lichen extracts and other biological samples. sigmaaldrich.comzeptometrix.com

Method Validation: Standardized materials are essential for validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, used in this compound research. nih.gov

Bioactivity Studies: Reliable and pure reference standards are necessary for accurately assessing the biological activity of this compound in various assays.

The availability of such standards would significantly enhance the quality and reliability of scientific data related to this compound.

Advanced Bioactivity Profiling in Diverse in vitro Biological Systems

While some lichen compounds have been investigated for their biological activities, a comprehensive bioactivity profile of pure this compound is still lacking. clockss.orgnih.gov Systematic screening of this compound in a wide range of in vitro assays could uncover novel pharmacological properties.

Potential Areas for Bioactivity Screening:

Biological Target/SystemRationale and Potential Application
Antimicrobial Assays Many lichen secondary metabolites exhibit antimicrobial properties. This compound could be tested against a broad panel of pathogenic bacteria and fungi. researchgate.net
Anticancer Cell Lines Anthraquinones are a well-known class of anticancer agents. The cytotoxicity of this compound could be evaluated against various human cancer cell lines. nih.gov
Enzyme Inhibition Assays This compound could be screened for its ability to inhibit key enzymes involved in various diseases, such as proteases, kinases, or enzymes involved in metabolic disorders. researchgate.net
Antioxidant and Anti-inflammatory Assays The phenolic structure of this compound suggests potential antioxidant and anti-inflammatory activities, which are common among lichen secondary metabolites. researchgate.net

The results of such broad bioactivity profiling could identify promising leads for the development of new therapeutic agents. stikesbcm.ac.id

Q & A

Q. What are the key structural features distinguishing this compound from related anthraquinones?

  • Methodological Approach : Perform X-ray crystallography or nuclear magnetic resonance (NMR) to analyze substituents. This compound lacks the 9-methyl group present in draculone and has a hydrogen atom at the R-position instead of hydroxyl groups . Compare triacetylated derivatives (e.g., this compound triacetate) with topopyrones to identify esterification patterns .

Q. What extraction protocols optimize this compound yield from lichen sources?

  • Methodological Approach : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to isolate non-polar anthraquinones. Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate) for purification. Monitor purity via thin-layer chromatography (TLC) under UV light .

Advanced Research Questions

Q. How can researchers elucidate the biosynthetic pathway of this compound in lichen symbionts?

  • Methodological Approach : Identify polyketide synthase (PKS) gene clusters via genome mining of lichen mycobionts. Use heterologous expression in Aspergillus or Saccharomyces systems to validate enzyme activity (e.g., nonaketide synthase for ring formation). Compare intermediate metabolites with topopyrone biosynthesis pathways .

Q. What experimental strategies resolve conflicting spectroscopic data for this compound derivatives?

  • Methodological Approach : Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. Cross-reference with synthetic analogs (e.g., methylated or acetylated derivatives) to confirm substituent positions. Validate mass fragmentation patterns via high-resolution mass spectrometry (HRMS) .

Q. How do environmental factors influence this compound production in Melanotheca cruenta?

  • Methodological Approach : Design controlled growth experiments varying light intensity, pH, and nutrient availability. Quantify this compound via LC-MS/MS and correlate with transcriptomic data (e.g., PKS gene expression). Use multivariate statistical analysis to identify key abiotic drivers .

Q. What computational models predict this compound’s reactivity in oxidation reactions?

  • Methodological Approach : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron-rich sites. Validate with experimental oxidation studies (e.g., using mCPBA or singlet oxygen) and monitor products via LC-MS .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported bioactivity of this compound?

  • Methodological Approach : Replicate assays under standardized conditions (e.g., MIC testing with Staphylococcus aureus ATCC 25923). Control for compound purity (≥95% by HPLC) and solvent effects. Use meta-analysis to compare results across studies, highlighting variables like solvent polarity or cell line sensitivity .

Q. What criteria validate this compound’s role as a taxonomic marker in lichen phylogeny?

  • Methodological Approach : Perform chemotaxonomic screening across lichen genera (e.g., Ramboldia vs. Melanotheca). Combine chemical data (HPLC profiles) with molecular phylogenetics (ITS rDNA sequencing). Apply maximum parsimony to assess congruence between chemical and genetic clades .

Experimental Design Considerations

Q. How to design a robust study comparing this compound’s stability across pH gradients?

  • Methodological Approach : Use buffer systems (pH 2–12) and incubate this compound at 37°C. Sample aliquots at timed intervals and quantify degradation via UV absorbance (328 nm). Apply kinetic modeling (e.g., first-order decay) to estimate half-lives. Include triplicates and negative controls (e.g., dark conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.